Ivabradine impurity 1
Description
Contextualization of Pharmaceutical Impurity Research and Control
The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. wisdomlib.org Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines to control the levels of impurities in drug substances and products. jpionline.orgbiotech-spain.comslideshare.net These guidelines categorize impurities into organic, inorganic, and residual solvents, each with specific thresholds for reporting, identification, and qualification. jpionline.orgslideshare.netuspnf.com The fundamental principle is that any substance present in a final drug product, other than the active pharmaceutical ingredient (API) and excipients, must be carefully evaluated for its potential impact on patient health. pharmaffiliates.com This necessitates a comprehensive understanding of how impurities are formed, their potential toxicities, and the analytical methods required for their detection and quantification. researchgate.net
The control of impurities is a multifaceted process that begins during the early stages of drug development and continues throughout the product's lifecycle. pharmaffiliates.com It involves a deep understanding of the synthetic route of the API, potential side reactions, and degradation pathways. By identifying and controlling impurities, pharmaceutical manufacturers can ensure the consistency, quality, and safety of their products. globalpharmatek.com
Significance of Impurity Profiling in Pharmaceutical Development and Quality Assurance
Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance or product. researchgate.netglobalpharmatek.com This process is of paramount importance for several reasons:
Patient Safety: The primary concern is the potential toxicity of impurities. pharmaffiliates.com Some impurities can be pharmacologically active or even toxic, posing a direct risk to patients. wisdomlib.org Genotoxic impurities, for instance, are a major concern due to their potential to cause DNA damage. pharmaffiliates.com
Drug Efficacy and Stability: Impurities can sometimes affect the stability of the API, leading to degradation and a decrease in the drug's effectiveness over time. globalpharmatek.com They can also potentially interact with the API or excipients, altering the drug's intended therapeutic effect. pharmaffiliates.com
Regulatory Compliance: Regulatory agencies mandate comprehensive impurity profiling data as part of the drug approval process. pharmaffiliates.comglobalpharmatek.com Failure to meet these stringent requirements can lead to significant delays or even rejection of a new drug application. pharmaffiliates.com
Process Optimization and Control: Understanding the impurity profile provides valuable insights into the manufacturing process. globalpharmatek.com It helps in identifying the sources of impurities and allows for the optimization of reaction conditions to minimize their formation. This leads to a more robust and consistent manufacturing process.
Quality Control: A well-defined impurity profile serves as a crucial quality control tool. globalpharmatek.com It allows for the routine monitoring of batch-to-batch consistency and ensures that the final product meets the established quality standards. pharmaffiliates.com
Overview of Ivabradine (B130884) and Related Impurity Research Landscape
Ivabradine is a heart rate-lowering medication used in the treatment of chronic stable angina pectoris and chronic heart failure. pharmaffiliates.comajrconline.org It acts by selectively inhibiting the I(f) current in the sinoatrial node, which is a key determinant of heart rate. ajrconline.orgnih.gov The Ivabradine molecule possesses a chiral center, with the (S)-enantiomer being the active form. cbg-meb.nl
The synthesis and storage of Ivabradine can lead to the formation of various impurities. akjournals.comclearsynth.com These can include process-related impurities arising from the synthetic route, degradation products formed under stress conditions such as heat, light, acid, and base, and stereoisomeric impurities like the (R)-isomer. cbg-meb.nlakjournals.comresearchgate.netnih.gov
Extensive research has been conducted to identify, characterize, and control these impurities. akjournals.comakjournals.com Advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), have been instrumental in this endeavor. nih.govrsc.orggoogle.com These methods allow for the separation and identification of various impurities, including diastereomeric N-oxides which are major oxidative degradation products. rsc.org Forced degradation studies are often performed to understand the stability of Ivabradine and to identify potential degradation products that might form under various stress conditions. researchgate.netnih.gov
One such process-related impurity that has been identified is Ivabradine Impurity 1. synzeal.com This impurity is chemically known as 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one. synzeal.com It is considered a key intermediate or by-product in certain synthetic pathways of Ivabradine. chemicalbook.com The presence and control of this compound are critical for ensuring the quality and safety of the final Ivabradine drug product.
Detailed Research Findings on this compound
The synthesis of Ivabradine is a multi-step process, and like many complex organic syntheses, it can generate process-related impurities. One of the identified impurities is This compound .
This impurity is a key intermediate in some synthetic routes to Ivabradine. chemicalbook.com Its formation can occur during the reaction of 7,8-dimethoxy-1,3-dihydrobenzo(d)azepin-2-one with a suitable three-carbon synthon. nih.gov The chemical name for this compound is 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one . synzeal.com
The control of this impurity is crucial during the manufacturing process to ensure that its levels in the final active pharmaceutical ingredient are below the limits set by regulatory authorities. The presence of this impurity above the specified threshold would necessitate its qualification through toxicological studies to ensure it does not pose a safety risk.
Various analytical methods, primarily reversed-phase high-performance liquid chromatography (RP-HPLC), are employed to detect and quantify this compound in both the drug substance and drug product. akjournals.comrsc.orggoogle.com These methods are developed to be stability-indicating, meaning they can separate the impurity from the active ingredient and other potential degradation products. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18BrNO3 |
|---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
3-(3-bromopropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C15H18BrNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3 |
InChI Key |
VFTMJYBDEYQZHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCBr)OC |
Origin of Product |
United States |
Mechanistic Understanding of Ivabradine Impurity 1 Formation
Degradation Pathway Elucidation
Forced Degradation Studies and Stress Testing Methodologies for Ivabradine (B130884)
Oxidative Degradation Processes
Forced degradation studies are instrumental in understanding the stability of a drug substance under various stress conditions. In the case of Ivabradine, exposure to oxidative stress has been shown to lead to the formation of several degradation products. researchgate.netnih.gov
One of the primary oxidative degradation impurities of Ivabradine is Ivabradine N-oxide. rsc.org Research has demonstrated the formation of two diastereomeric N-oxide impurities, which are considered major oxidative degradation products. rsc.org These impurities arise from the oxidation of the nitrogen atom in the azepine ring of the Ivabradine molecule.
Studies involving the use of hydrogen peroxide (H₂O₂) as an oxidizing agent have provided significant insights. When Ivabradine was subjected to varying concentrations of H₂O₂ (3%, 7.5%, and 15%) and incubated at 80°C for 24 hours, complete degradation of the parent drug was observed. nih.gov This indicates Ivabradine's susceptibility to oxidative conditions. The degradation process yields multiple products, with their formation and concentration often dependent on the strength of the oxidizing agent. For instance, it was noted that the peaks corresponding to certain oxidation products, labeled as Ox4 and Ox5, were smaller at higher concentrations of hydrogen peroxide, suggesting their further degradation. nih.gov
The identification of these oxidative degradation products is typically achieved using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.netnih.gov In one study, HPLC with a Quadrupole Time-of-Flight (Q-TOF) MS detector was used to determine the degradation products formed under oxidative stress. researchgate.netnih.gov This powerful combination allows for the separation of the various components in a sample and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.
The table below summarizes the conditions and some of the identified products from oxidative degradation studies of Ivabradine.
Table 1: Oxidative Degradation of Ivabradine
| Stress Condition | Observations | Identified Degradation Products | Reference |
|---|---|---|---|
| 3%, 7.5%, 15% H₂O₂ at 80°C for 24h | Complete degradation of Ivabradine. | Ox1, Ox3, Ox4, Ox5 | researchgate.netnih.gov |
| 30% H₂O₂ at room temperature for 7 days | Stable | No degradation products formed. | lookchem.com |
Thermal Degradation Kinetics
The stability of Ivabradine under thermal stress has also been a subject of investigation. Forced degradation studies involving elevated temperatures help in understanding the intrinsic stability of the drug and predicting its shelf-life.
In one study, Ivabradine was subjected to thermal degradation by dissolving it in deionized water and keeping it at 80°C for 24 hours. nih.gov Another study involved exposing the solid drug to a temperature of 70°C for 7 days. researchpublish.com The results from these studies indicate that Ivabradine exhibits some degree of degradation under thermal stress, although the extent of degradation can vary depending on the conditions. For example, one report indicated only 0.71% degradation under thermal conditions, suggesting relative stability. humanjournals.com In contrast, another study reported that microsphere formulations of Ivabradine showed much better thermal stability than the pure drug. nih.gov
The kinetics of thermal degradation can be influenced by factors such as temperature, humidity, and the physical form of the drug (solid-state vs. solution). The degradation products formed under thermal stress can be identified using chromatographic techniques.
The following table outlines the conditions and findings from thermal degradation studies of Ivabradine.
Table 2: Thermal Degradation of Ivabradine
| Stress Condition | Duration | Observations | Reference |
|---|---|---|---|
| 80°C in deionized water | 24 hours | Degradation observed. | nih.gov |
| 70°C (solid state) | 7 days | Degradation observed. | researchpublish.com |
| 100°C (solid state) | 7 days | Stable, no degradation products formed. | lookchem.com |
Identification of Specific Degradation Products of Ivabradine
Comprehensive stress testing of Ivabradine under various conditions, including acidic, basic, oxidative, and photolytic stress, has led to the identification of several degradation products. researchgate.netlookchem.com The use of liquid chromatography combined with high-resolution mass spectrometry (LC-HR-MS/MS) has been pivotal in elucidating the structures of these impurities. lookchem.com
Forced degradation studies have shown that Ivabradine is susceptible to degradation in acidic and basic conditions, while it is relatively stable under neutral hydrolysis and photolytic conditions. lookchem.com One study identified a total of five degradation products, labeled I-1 to I-5, under various stress conditions. lookchem.com Interestingly, the degradation profile in hydrochloric acid was different from that in sulfuric acid, with two chlorinated degradation products being absent in the latter. lookchem.com
Another extensive study identified and calculated the pharmacological and toxicological properties of six degradation products. researchgate.netnih.gov The products were designated based on the stress condition that led to their formation (e.g., Ox for oxidation, H for acid hydrolysis, N for base hydrolysis, and UV for photolysis). researchgate.net
The table below lists some of the specific degradation products of Ivabradine identified in these studies.
Table 3: Identified Degradation Products of Ivabradine
| Degradation Product ID | Formation Condition | Molecular Formula | Reference |
|---|---|---|---|
| Ox1 | 3% H₂O₂ | C₁₅H₂₁N₂O₄ | researchgate.net |
| Ox3 | 3% H₂O₂ | C₂₇H₃₄N₂O₆ | researchgate.net |
| Ox4 | 3% H₂O₂ | C₁₆H₂₄N₂O₃ | researchgate.net |
| Ox5 | 3% H₂O₂ | C₂₇H₃₆N₂O₆ | researchgate.net |
| H1 | Acid Hydrolysis | C₂₇H₄₀ClN₂O₇HCl | researchgate.net |
| H2 | Acid Hydrolysis | C₂₇H₃₉ClN₂O₆HCl | researchgate.net |
| H3 | Acid Hydrolysis | C₂₇H₃₇ClN₂O₅HCl | researchgate.net |
| N1 | Alkaline Hydrolysis | C₂₇H₃₈N₂O₆NaOH | researchgate.net |
| UV1 | Photolysis (24h) | C₁₅H₂₂N₂O₃ | researchgate.net |
| UV2 | Photolysis (24h) | C₁₆H₂₄N₂O₄ | researchgate.net |
| UV3 | Photolysis (24h) | C₂₇H₃₆N₂O₆ | researchgate.net |
| UV4 | Photolysis (24h) | C₂₆H₃₄N₂O₅ | researchgate.net |
| I-1 to I-5 | Acid and Base Hydrolysis | Not specified | lookchem.com |
Advanced Analytical Methodologies for Ivabradine Impurity 1 Characterization
Impurity Isolation and Purification Strategies
The initial and critical step in the characterization of any impurity is its isolation from the bulk drug substance in a pure form. This allows for unequivocal structural determination and the preparation of a reference standard for quantitative analysis. Both chromatographic and non-chromatographic techniques are employed for the isolation and purification of Ivabradine (B130884) impurity 1.
Preparative Chromatographic Techniques
Chromatography, a powerful separation technique, is widely used for the isolation of pharmaceutical impurities. Preparative chromatography, which aims to purify a quantity of a substance, is particularly crucial in this context.
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of impurities in the pharmaceutical industry due to its high resolution and efficiency. For Ivabradine and its impurities, various HPLC methods have been developed. These methods often utilize reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
A study aimed at the efficient separation of Ivabradine and eleven of its impurities utilized a Zorbax Eclipse Plus C18 column. researchgate.net The optimization of the mobile phase, consisting of a phosphate (B84403) buffer and acetonitrile (B52724), was critical for achieving the desired separation. researchgate.net In some cases, the addition of a third solvent, like methanol, to the mobile phase can improve the separation of closely related impurities. researchgate.netakjournals.com The development of such methods often involves a systematic approach, such as Design of Experiments (DoE), to identify the optimal chromatographic conditions, including column temperature, mobile phase pH, and solvent composition. researchgate.net Once a robust analytical method is established, it can be scaled up to a preparative scale to isolate a sufficient quantity of the impurity for further analysis.
Table 1: HPLC Conditions for Ivabradine Impurity Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm) | researchgate.net |
| Mobile Phase | 28 mM phosphate buffer (pH 6.0) and acetonitrile (85:15, v/v) | researchgate.net |
| Flow Rate | 1.6 mL/min | researchgate.net |
| Detection | UV at 220 nm | researchgate.net |
| Column Temperature | 34 °C | researchgate.net |
This interactive table summarizes typical HPLC conditions used for the separation of ivabradine and its impurities.
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for preparative separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. This technique offers several advantages, including faster separations and reduced solvent consumption, making it a greener alternative to HPLC. researchgate.net The use of SFC can be particularly advantageous for the isolation of thermolabile compounds. A technique known as "extraction-injection" in preparative SFC allows for the selective extraction and concentration of impurities from a sample mixture, significantly reducing the time required for their isolation. chromatographytoday.com While specific applications of SFC for the isolation of Ivabradine impurity 1 are not extensively detailed in the provided search results, its general applicability for impurity isolation makes it a relevant and powerful tool. researchgate.netchromatographytoday.com
To ensure the comprehensive separation of all impurities, orthogonal chromatographic methods are often employed. Orthogonal methods utilize different separation mechanisms or significantly different selectivities. For instance, a reversed-phase HPLC method could be complemented by a method using a chiral stationary phase or a different type of stationary phase altogether, such as a phenyl or cyano column. rsc.orgmdpi.com This approach increases the confidence in the purity assessment of the API. For Ivabradine, the use of a cellulose-based chiral column has been shown to be effective for the simultaneous separation of both chiral and achiral impurities. mdpi.com This highlights the utility of exploring diverse stationary phases to achieve orthogonal selectivity.
Supercritical Fluid Chromatography (SFC) in Impurity Isolation
Non-Chromatographic Isolation Techniques (e.g., liquid-liquid extraction, recrystallization)
While chromatography is a dominant technique, non-chromatographic methods also play a role in impurity isolation and purification.
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility in two immiscible liquid phases. It can be used as a preliminary purification step to remove grossly different impurities before chromatographic purification.
Recrystallization: This is a powerful purification technique for solid compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals of the desired compound while the impurities remain in the solution. The choice of solvent is critical for the success of this technique.
In the synthesis of high-purity Ivabradine hydrochloride, an acid-base wash treatment is employed to purify the crude product, which can be considered a form of liquid-liquid extraction. google.com Furthermore, the final product is often purified by stirring with a solvent like acetone, which can induce crystallization or precipitation of the pure compound. google.com A patent describing the preparation of an Ivabradine impurity mentions purification by column chromatography after extraction steps. google.com
Structural Elucidation of this compound
Once this compound is isolated in a pure form, a battery of spectroscopic and spectrometric techniques is used to determine its chemical structure definitively.
The definitive structure of this compound is reported as 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one. veeprho.comsynzeal.com This structure is confirmed through a combination of analytical techniques.
For instance, a patent provides nuclear magnetic resonance (NMR) data for a related Ivabradine impurity, demonstrating the power of this technique in elucidating the precise arrangement of atoms within the molecule. google.com Mass spectrometry (MS) is another indispensable tool, providing the molecular weight of the impurity and valuable information about its fragmentation pattern, which helps in confirming the structure. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
Computational modeling, such as Density Functional Theory (DFT), can be used to predict the spectral properties of a proposed structure, which can then be compared with experimental data from techniques like Fourier-transform infrared spectroscopy (FTIR) for confirmation. nih.govresearchgate.net While a detailed spectroscopic analysis specifically for this compound is not fully available in the provided results, the general approach to structural elucidation of related impurities is well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy stands as the most powerful and definitive analytical tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. Its ability to provide detailed information about the atomic connectivity and three-dimensional structure of a molecule in solution makes it indispensable for confirming the identity of previously unknown or poorly characterized compounds like this compound.
A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle of this compound.
¹H NMR: The proton NMR spectrum provides the initial blueprint of the molecule. It reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values (proton count). For this compound, the ¹H NMR spectrum is characterized by multiple signals in the aromatic region corresponding to the protons on the benzazepine and benzocyclobutane rings, several sharp singlets in the aliphatic region for the numerous methoxy (B1213986) (–OCH₃) groups and the N-methyl (N–CH₃) group, and complex multiplets for the methylene (B1212753) (–CH₂–) protons of the propyl chain and the cyclic structures.
¹³C NMR and DEPT: The carbon-13 NMR spectrum complements the ¹H data by showing all unique carbon atoms in the molecule, including quaternary carbons that are invisible in the ¹H spectrum. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the dense aliphatic region of the spectrum. A key signal in the ¹³C spectrum is the resonance for the carbonyl carbon of the lactam ring, typically found at a downfield shift (>170 ppm).
2D NMR Experiments: Two-dimensional techniques establish direct and long-range correlations between nuclei, allowing for the definitive assembly of the molecular framework.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings, identifying adjacent protons. It is instrumental in tracing the connectivity within the propyl linker (–CH₂–CH₂–CH₂–) and establishing proton relationships within the aromatic and aliphatic ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is the primary tool for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
The table below summarizes representative NMR data used for the structural confirmation of this compound.
| Position/Group | ¹H δ (ppm) (Multiplicity) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Aromatic Protons | 6.5 - 7.2 (m) | 110 - 150 | Correlations to adjacent and quaternary aromatic carbons. |
| Carbonyl (C=O) | - | ~172.5 | Correlations from adjacent CH₂ protons. |
| Methoxy (OCH₃) | 3.7 - 3.9 (s) | ~56.0 | Correlations to the aromatic carbons to which they are attached. |
| N-Methyl (N-CH₃) | ~2.4 (s) | ~42.5 | Correlations to adjacent CH₂ carbons of the propyl chain and benzocyclobutane moiety. |
| Propyl Chain (-CH₂-CH₂-CH₂-) | 1.8 - 3.1 (m) | 25 - 55 | Internal correlations within the chain; terminal CH₂ groups correlate to N-atoms and ring carbons. |
Beyond structural elucidation, NMR can be used as a primary quantitative method. Quantitative NMR (qNMR) offers a direct and highly accurate means of determining the purity of a substance without the need for an identical reference standard of the impurity itself.
The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. The purity of this compound can be determined by preparing a solution containing a precise mass of the impurity sample and a precise mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone). By comparing the integral of a well-resolved, unique signal from this compound with the integral of a known signal from the internal standard, the absolute quantity and thus the purity of the impurity can be calculated with high precision and accuracy. This method is particularly valuable for qualifying impurity reference materials used in routine quality control testing.
1D and 2D NMR Techniques for Structure Confirmation (e.g., 1H, 13C, DEPT, COSY, HMBC, HSQC)
Mass Spectrometry (MS) and Hyphenated Techniques for Structural Identification
Mass spectrometry is a powerful analytical technique that provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. When hyphenated with liquid chromatography (LC), it becomes an indispensable tool for detecting, identifying, and quantifying impurities in complex pharmaceutical matrices.
High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is fundamental to the initial identification of this compound. HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm error). For this compound (C₃₂H₄₆N₂O₅), HRMS can determine its mass with enough precision to derive a unique elemental composition. This measurement provides strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric impurities. The analysis is typically performed on the protonated molecule, [M+H]⁺, in positive ionization mode.
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₂H₄₆N₂O₅ |
| Ion | [M+H]⁺ |
| Theoretical Monoisotopic Mass (Da) | 539.34830 |
| Typical Observed Mass (Da) | 539.34815 |
| Typical Mass Error (ppm) | -0.28 |
While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) is used to probe the molecular structure. In an MS/MS experiment, the precursor ion of this compound (e.g., m/z 539.3483) is isolated and then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal the compound's substructures.
The fragmentation pattern of this compound is characteristic of its structure. Key fragmentation pathways often involve the cleavage of the C-N bonds within the propyl linker, leading to product ions that correspond to the benzazepine portion and the benzocyclobutane-containing portion of the molecule. Analyzing these fragments allows for confirmation of the connectivity between the major structural units, corroborating the findings from NMR spectroscopy.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structural Fragment / Neutral Loss |
|---|---|---|
| 539.3 | 362.2 | Cleavage of the propyl chain, yielding the protonated (4,5-dimethoxybenzocyclobutan-1-yl)methyl(methyl)amine fragment. |
| 539.3 | 290.2 | Cleavage yielding the protonated 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one moiety. |
| 539.3 | 178.1 | Fragment corresponding to the protonated dimethoxybenzocyclobutane moiety after cleavage. |
The integration of liquid chromatography with mass spectrometry (LC-MS), particularly LC-HR-MS/MS, represents the gold standard for impurity profiling in the pharmaceutical industry. The LC system first separates this compound from the active pharmaceutical ingredient (API), Ivabradine, and other related impurities based on their physicochemical properties (e.g., polarity). A common method involves a reversed-phase C18 column with a gradient elution of a mobile phase consisting of acetonitrile and water, often with an additive like formic acid to promote ionization.
This chromatographic separation is critical because it ensures that the mass spectrometer analyzes a pure compound at any given retention time, preventing spectral overlap and ion suppression. By coupling LC with HR-MS/MS, analysts can obtain three orthogonal data points for definitive identification:
Retention Time (RT): A characteristic property from the LC separation.
Accurate Mass: From the full-scan HRMS data, confirming the elemental formula.
Fragmentation Pattern: From the MS/MS data, confirming the molecular structure.
This powerful combination allows for the confident detection and identification of this compound even at trace levels within the bulk drug substance or final formulated product.
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
While High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of Ivabradine and its impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be considered for specific applications, particularly for volatile or semi-volatile impurities that might not be amenable to LC methods. ajrconline.orgajpaonline.com However, for a non-volatile and thermally labile molecule like this compound, direct GC-MS analysis is challenging. The high temperatures required for volatilization in the GC inlet can lead to degradation of the analyte, resulting in inaccurate quantification and the potential generation of further degradation products.
To overcome these limitations, derivatization is a crucial consideration. This process involves chemically modifying the impurity to increase its volatility and thermal stability. For this compound, derivatization of the lactam functional group could potentially make it suitable for GC-MS analysis. However, this adds complexity to the analytical method and requires careful validation to ensure the derivatization reaction is complete and does not introduce other interfering species.
The mass spectrometry component of GC-MS provides powerful structural information. The fragmentation pattern of the derivatized impurity can be used for its unequivocal identification. The high sensitivity of MS also allows for the detection of trace levels of the impurity.
Complementary Spectroscopic and Elemental Analysis Techniques
A multi-faceted approach combining various spectroscopic and elemental analysis techniques is crucial for the unambiguous characterization of this compound.
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. ijpsr.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its molecular structure. For instance, the presence of a carbonyl group (C=O) in the lactam ring would result in a strong absorption band in the region of 1650-1690 cm⁻¹. The C-O-C stretching vibrations of the two methoxy groups would appear in the 1000-1300 cm⁻¹ region. Furthermore, the aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring would also be observable. Comparing the experimental IR spectrum of an isolated sample of the impurity with a reference standard or a computationally predicted spectrum can confirm its identity. researchgate.netresearchgate.net
A study on a related Ivabradine impurity, IVA-9, demonstrated the utility of comparing experimental FTIR scans with computational data for structural elucidation. nih.gov This approach can be similarly applied to this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. ijpsr.com The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its benzazepine structure. The benzene ring and the carbonyl group act as chromophores.
The UV detector is a standard component of HPLC systems used for the quantification of Ivabradine and its impurities. google.com The wavelength for detection is typically set at or near the absorption maximum of the analytes to ensure maximum sensitivity. For instance, in various HPLC methods for Ivabradine analysis, detection wavelengths of 230 nm, 265 nm, 285 nm, and 286 nm have been utilized. ajpaonline.comgoogle.comresearchgate.net A study on a related impurity, IVA-9, showed strong absorption at around 225 nm. researchgate.net A Shimadzu UV-1800 UV-Vis spectrophotometer has been used in forced degradation studies of Ivabradine to monitor the formation of impurities. nih.govfrontiersin.org
Elemental analysis is a fundamental technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, chlorine) in a compound. For this compound (C₁₅H₂₀ClNO₃), elemental analysis can be used to confirm its empirical formula.
Furthermore, the analysis of trace metals is an important aspect of quality control for active pharmaceutical ingredients (APIs). altasciences.com Trace metal impurities can originate from raw materials, catalysts, or manufacturing equipment. While not a direct characterization of this compound itself, ensuring the absence of harmful trace metals in the drug substance is a critical regulatory requirement. Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are commonly employed for the determination of trace metal content. The introduction of a metal chelator like citric acid into the mobile phase during LC-MS analysis has been shown to mitigate on-column conversion of Ivabradine, a phenomenon potentially catalyzed by trace metals in the chromatographic system. altasciences.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Quantitative Analysis and Impurity Profiling
Impurity profiling is the process of identifying and quantifying the impurities present in a drug substance. ajrconline.org This is crucial for ensuring that the levels of impurities are within the limits specified by regulatory authorities like the FDA and ICH. google.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for the quantitative analysis of Ivabradine and its impurities. ajpaonline.comimpactfactor.org These methods offer high resolution, sensitivity, and reproducibility.
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Ivabradine and its related substances. google.comakjournals.com These methods typically employ a C18 or C8 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol. ajpaonline.comgoogle.comnih.gov Gradient elution is often used to achieve optimal separation of all impurities from the main compound and from each other. google.comakjournals.com
A patent for an improved HPLC method describes the separation of ten known impurities of Ivabradine, including impurity 1. google.com In this method, impurity 1 was detected with a relative retention time (RRT) of 0.21 relative to Ivabradine. google.com The method utilized a C18 column and a gradient elution with a UV detection wavelength of 230 nm. google.com The recovery of impurity 1 in bulk drug samples was found to be within the range of 90.00% to 110.00% at a concentration of 0.15%. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide even greater specificity and sensitivity for quantification. nih.govijpsdronline.com The use of a mass spectrometer as a detector allows for the confirmation of the identity of each impurity peak based on its mass-to-charge ratio (m/z). nih.gov LC-MS/MS methods, particularly in the multiple reaction monitoring (MRM) mode, are highly selective and can quantify impurities at very low levels, which is especially important for potentially genotoxic impurities. ijpsdronline.comijpsdronline.com
UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. researchgate.netimpactfactor.org A UPLC method was developed for the simultaneous quantification of carvedilol (B1668590) and ivabradine in the presence of their degradation products, demonstrating the power of this technique for complex sample analysis. researchgate.net
The following table summarizes key parameters from a developed HPLC method for the analysis of Ivabradine and its impurities:
| Parameter | Value | Reference |
| Column | X Bridge C18 (250mm x 4.6mm, 5µm) | google.com |
| Mobile Phase A | Buffer and Methanol (950:50 v/v) | google.com |
| Mobile Phase B | Acetonitrile | akjournals.com |
| Elution | Gradient | google.com |
| Detector | UV at 230 nm | google.com |
| Impurity 1 RRT | 0.21 | google.com |
Another study details a robust gradient RP-HPLC method for the simultaneous determination of Ivabradine and eleven of its related substances. akjournals.com This highlights the continuous effort to develop more comprehensive and efficient analytical methods for impurity profiling.
High-Performance Thin Layer Chromatography (HPTLC) in Impurity Screening
Analytical Method Validation Principles for Impurity Quantification
For any analytical method used to quantify this compound, rigorous validation is required to ensure its performance is reliable, reproducible, and fit for its intended purpose. The validation process is conducted according to the International Council for Harmonisation (ICH) guideline Q2(R1). The key parameters for an impurity quantification method are outlined below.
Specificity: The ability of the method to produce a response only for the target analyte (this compound). It is demonstrated by showing that the impurity peak is well-resolved from Ivabradine, other known impurities, and any degradation products. Peak purity analysis using a PDA detector is a standard tool to confirm the spectral homogeneity of the impurity 1 peak.
Linearity: The method's ability to elicit results that are directly proportional to the concentration of impurity 1. This is typically assessed across a range from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. A correlation coefficient (r²) of ≥ 0.999 is the general acceptance criterion.
Range: The concentration interval over which the method is precise, accurate, and linear. For impurity 1, this range must encompass its expected levels, from the LOQ up to the maximum potential concentration.
Accuracy: The closeness of the measured value to the true value. It is determined by performing recovery studies, where a known amount of this compound standard is spiked into samples of the drug substance. The percentage recovery is then calculated. A typical acceptance criterion is 98.0% to 102.0% recovery.
Precision: The method's consistency when repeated on the same homogenous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Analysis performed by one analyst on one day.
Intermediate Precision (Inter-assay precision): Analysis performed under varied conditions (e.g., different days, different analysts, different equipment). The precision is expressed as the Relative Standard Deviation (RSD), with an acceptance criterion typically set at < 5% for impurity analysis at the specification limit.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest concentration of impurity 1 that can be measured with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected. These are often determined based on the signal-to-noise ratio (S/N), where a ratio of ~3:1 is used for LOD and ~10:1 is used for LOQ. The LOQ must be below the reporting threshold for the impurity.
Robustness: The ability of the method to withstand small, deliberate changes in its parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), or mobile phase organic content (±2%). This demonstrates the method's reliability during routine use.
| Validation Parameter | Typical Acceptance Criterion |
|---|---|
| Specificity | Peak for Impurity 1 is resolved from all other peaks (Resolution > 2.0); Peak purity must pass. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% at multiple levels. |
| Precision (RSD) | ≤ 5.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | Must be ≤ the reporting threshold (e.g., ≤ 0.10%). S/N ratio ≥ 10. |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits after deliberate variations. |
Table of Mentioned Compounds
| Common Name / Identifier | Chemical Name |
| Ivabradine | 3-(3-{((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methylamino}propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one |
| (S)-Ivabradine | The S-enantiomer of Ivabradine. |
| (R)-Ivabradine | The R-enantiomer of Ivabradine. |
| This compound | (7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-yl)acetonitrile |
| Acetonitrile | Ethanenitrile |
| Methanol | Methanol |
| Triethylamine | N,N-Diethylethanamine |
| Phosphoric acid | Orthophosphoric acid |
| Toluene | Methylbenzene |
| Ethyl acetate | Ethyl ethanoate |
| Dichloromethane | Dichloromethane |
| n-Hexane | Hexane |
| Ethanol | Ethanol |
| Diethylamine | N-Ethylethanamine |
Strategic Approaches to Impurity Control and Management
Quality by Design (QbD) Implementation in Impurity Method Development
The application of Quality by Design (QbD) principles to the development of analytical methods offers a systematic and robust framework for ensuring method performance throughout the product lifecycle. researchgate.net This approach is particularly valuable for the complex task of separating and quantifying impurities like those found in Ivabradine (B130884). researchgate.netakjournals.com By moving away from traditional one-factor-at-a-time experiments, QbD facilitates a deeper understanding of how various method parameters interact and affect the final analytical results. amazonaws.com
A QbD approach was instrumental in developing a gradient elution reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Ivabradine and its eleven related substances. akjournals.com This systematic methodology helps in creating robust and reliable analytical methods with a long lifecycle. akjournals.com
Analytical Quality by Design (AQbD) Frameworks for Impurity Analysis
Analytical Quality by Design (AQbD) is a specific application of QbD principles to analytical method development. It involves a systematic approach that begins with predefined objectives and emphasizes understanding the product and process, as well as process control. researchgate.net The goal of AQbD is to design a method that is fit for its intended purpose and consistently delivers reliable results. researchgate.net For the analysis of Ivabradine and its impurities, the AQbD framework has been successfully applied to develop a robust gradient elution RP-HPLC method capable of separating a complex mixture of the active pharmaceutical ingredient (API) and eleven of its impurities within a reasonable timeframe. akjournals.comresearchgate.net
The AQbD process includes several key stages, such as defining an Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs), and utilizing Design of Experiments (DoE) for method optimization. researchgate.netakjournals.com This structured approach ensures that the developed analytical method is well-understood, robust, and reliable for its intended use in quality control. akjournals.com
Analytical Target Profile (ATP) Definition for Impurity Assays
The foundation of any AQbD approach is the definition of the Analytical Target Profile (ATP). The ATP outlines the goals and requirements of the analytical method, serving as a guide for its development and validation. akjournals.comakjournals.com For an impurity assay of Ivabradine, the ATP would specify the desired performance characteristics of the method.
A primary objective for the analysis of Ivabradine and its impurities is to achieve efficient baseline separation and accurate determination of all components in the drug product. akjournals.com The ATP for such a method would include predefined quality criteria for the results generated. akjournals.com For instance, a key performance criterion is achieving a resolution (Rs) of at least 1.5 between critical peak pairs, with a high probability (e.g., ≥ 95%) of consistently meeting this quality level. akjournals.com This ensures the method's selectivity and robustness. akjournals.com Defining the ATP at the outset helps in controlling the method's performance and ensuring it meets its intended purpose. grafiati.com
Critical Quality Attributes (CQAs) of Impurity Methods
Once the ATP is established, the next step in the AQbD framework is to identify the Critical Quality Attributes (CQAs) of the analytical method. CQAs are the properties of the method that must be controlled to ensure the desired quality of the results. rjptonline.org For the analysis of Ivabradine and its impurities, several CQAs are crucial for a reliable method.
In the context of an HPLC method for Ivabradine, CQAs include the resolution between critical peak pairs, retention time, peak tailing, and the number of theoretical plates. akjournals.comrjptonline.org The resolution between closely eluting peaks is particularly critical for accurately quantifying individual impurities. akjournals.com These attributes are directly linked to the method's ability to provide accurate and precise measurements of impurities, ensuring that the drug product meets its quality standards. acs.org
Design of Experiments (DoE) for Method Optimization and Robustness
Design of Experiments (DoE) is a powerful statistical tool used within the AQbD framework to systematically investigate the effects of various method parameters on the identified CQAs. akjournals.comrjptonline.org DoE allows for the simultaneous evaluation of multiple factors, leading to a more comprehensive understanding of the method's performance and the identification of optimal operating conditions. rjptonline.org
In the development of an analytical method for Ivabradine and its impurities, a Box-Behnken design (BBD) was employed to optimize four key method parameters: the initial and final concentrations of acetonitrile (B52724) in the mobile phase, the pH of the aqueous phase, and the gradient time. akjournals.comakjournals.com This experimental design helped in establishing mathematical models that describe the relationship between these parameters and the critical method attributes, such as the resolution of critical peak pairs. akjournals.com The resulting models were then used to define a "design space," which is the multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. akjournals.com This systematic optimization ensures the method's robustness and reliability. amazonaws.com
Reference Standard Preparation and Qualification for Ivabradine Impurity 1
The availability of high-quality reference standards is fundamental for the accurate identification and quantification of impurities in pharmaceutical products. For this compound, the preparation and qualification of a reference standard are critical steps in ensuring the quality control of the final drug substance and product. google.com
Synthesis and Purification of Impurity Reference Standards
The synthesis of this compound reference standards is a necessary step to enable its use in analytical testing. Various suppliers offer custom synthesis of Ivabradine impurities, including Impurity 1. scribd.comsynzeal.com The synthesis process must be well-controlled to produce a compound with the correct chemical structure and a high degree of purity.
One patented method for preparing an Ivabradine impurity involves a multi-step synthesis starting from specific raw materials. google.com The process includes steps such as acylation and carbonyl reduction to yield the desired impurity. google.com Following synthesis, purification is crucial to remove any unreacted starting materials, by-products, or other impurities. The goal is to obtain a highly purified reference standard that can be confidently used for qualitative and quantitative analysis. google.comgoogle.com The purity of the final reference standard is often assessed using techniques like HPLC. google.com
Comprehensive Characterization Protocols for Reference Standards
The establishment of a well-characterized reference standard for this compound is fundamental for its accurate detection and quantification in the final drug product. This process involves a multi-faceted analytical approach to confirm the impurity's identity and purity.
A variety of sophisticated analytical techniques are employed in the comprehensive characterization of this compound reference standards. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process, often coupled with mass spectrometry (MS) to provide detailed structural information. nih.govlookchem.com Forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, are instrumental in identifying potential degradation products, including this compound. nih.govlookchem.commostwiedzy.pl
The resulting degradation products are meticulously separated and analyzed. For instance, in one study, liquid chromatography combined with high-resolution mass spectrometry (LC-HR-MS/MS) was used to characterize degradation products formed under various stress conditions. lookchem.com The fragmentation patterns observed in the MS/MS spectra provide crucial data for elucidating the structure of the impurities. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D techniques, is another powerful tool for the definitive structural confirmation of isolated impurities. researcher.life These comprehensive characterization protocols ensure the availability of a highly pure and well-documented reference standard for this compound, which is essential for the development and validation of analytical methods. aquigenbio.comsynzeal.comaquigenbio.com
Table 1: Analytical Techniques for Characterization of this compound
| Analytical Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. akjournals.comgoogle.comresearchgate.net | Development of stability-indicating HPLC methods to separate Ivabradine from its impurities, including impurity 1. lookchem.comakjournals.comgoogle.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and structural elucidation of impurities. nih.govresearchgate.netresearchgate.net | Determination of the mass-to-charge ratio (m/z) and fragmentation patterns of this compound, aiding in its structural confirmation. lookchem.comresearchgate.net |
| Forced Degradation Studies | Identification of potential degradation products under stress conditions. nih.govlookchem.commostwiedzy.pl | Ivabradine was found to degrade under acidic and basic hydrolytic conditions, leading to the formation of several degradation products, including impurity 1. lookchem.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated impurities. researcher.life | Provides detailed information about the chemical structure and connectivity of atoms in the this compound molecule. |
Computational Chemistry and In Silico Prediction in Impurity Research
In recent years, computational chemistry and in silico prediction have emerged as invaluable tools in the field of impurity research, offering predictive insights that complement experimental data.
Predictive Modeling of Impurity Formation
Computational models can be employed to predict the likelihood of formation of certain impurities during the synthesis or degradation of a drug substance. By understanding the reaction mechanisms and the stability of intermediates, researchers can anticipate the formation of process-related impurities like this compound. researchgate.net For instance, one study reported a suggestive reaction route for the formation of a process-related impurity during the commercial synthesis of Ivabradine. researchgate.netresearchgate.net This predictive capability allows for the proactive implementation of control strategies to minimize the generation of such impurities.
In Silico Tools for Structural Elucidation Support
In silico tools play a significant role in supporting the structural elucidation of unknown impurities. nih.gov When an impurity is detected by analytical techniques such as LC-MS, its mass and fragmentation data can be compared against virtual libraries of potential structures. researchgate.net Software programs can predict the fragmentation patterns of proposed structures, and a match with the experimental data provides strong evidence for the correct identification of the impurity. researchgate.net
Furthermore, computational tools like SwissADME are used to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters of identified impurities. researchgate.netamrita.edu This helps in assessing their potential pharmacokinetic properties and drug-likeness. researchgate.netresearchgate.netamrita.edu For example, the bioavailability radar, which considers parameters like lipophilicity, size, and polarity, can provide insights into the potential in vivo behavior of an impurity. researchgate.netresearchgate.net
Table 2: In Silico Tools in Ivabradine Impurity Research
| In Silico Tool | Application | Insights Gained |
| Gaussian 09 | Optimized geometry and vibrational studies. researchgate.netresearchgate.net | Provides computational data that can be compared with experimental results, such as FTIR scans, to confirm the structure of an impurity. researchgate.net |
| SwissADME | Evaluation of ADME parameters. researchgate.netresearchgate.netamrita.edu | Assesses the drug-likeness and medicinal chemistry friendliness of impurities, providing insights into pharmacokinetic properties like human gastrointestinal absorption and blood-brain barrier permeability. researchgate.netresearchgate.netamrita.edu |
| Toxtree | Prediction of probable metabolites. nih.govresearchgate.net | Used to predict the fragments in a molecule most susceptible to metabolism by cytochrome P450 enzymes. nih.gov |
| ePhysChem | Calculation of toxicity, logP, and solubility. nih.gov | Provides predictions for parameters like the Ames test for mutagenicity and the activity of various cytochrome enzymes. nih.gov |
Regulatory and Research Landscape of Ivabradine Impurity 1
International Harmonization Council (ICH) Guidelines (Q3A/B, Q3D) and Pharmaceutical Impurity Regulations
The regulatory framework for pharmaceutical impurities is largely governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Several key guidelines provide the foundation for the identification, qualification, and control of impurities in drug substances and products.
The primary guidelines applicable to Ivabradine (B130884) impurity 1 are ICH Q3A(R2) , which addresses impurities in new drug substances, and ICH Q3B(R2) , which focuses on impurities in new drug products. premier-research.comich.org These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. premier-research.comnih.gov For instance, the identification of impurities present at or above 0.1% is generally required. nih.govjpionline.org The ICH provides a decision tree to guide manufacturers in the appropriate evaluation of impurities. jpionline.org
Impurities can be classified as organic, inorganic, or residual solvents. biomedres.us Organic impurities, such as by-products, intermediates, and degradation products, are common in chemically synthesized drug substances. jpionline.org Inorganic impurities, often resulting from the manufacturing process, are also a consideration. jpionline.org
The ICH Q3D guideline on elemental impurities provides a framework for the assessment and control of elemental impurities in drug products. sigmaaldrich.comqbdgroup.comwestpharma.com This guideline classifies elements based on their toxicity and the likelihood of their presence in the drug product. sigmaaldrich.comqbdgroup.com It establishes Permitted Daily Exposure (PDE) values for various elements, which are considered protective of public health. westpharma.comeuropa.eu The control of elemental impurities is achieved through a risk-based approach. westpharma.comeuropa.eu Impurities in Ivabradine can arise from the synthetic process or degradation and must be controlled according to ICH Q3A/B and USP/EP guidelines. veeprho.com
The table below summarizes the key ICH guidelines relevant to the control of impurities like Ivabradine impurity 1.
| Guideline | Title | Scope |
| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance on the qualification and control of impurities in new drug substances. ich.orgjpionline.org |
| ICH Q3B(R2) | Impurities in New Drug Products | Addresses the content and qualification of impurities in new drug products. europa.eueuropa.eu |
| ICH Q3D | Guideline for Elemental Impurities | Establishes a framework for the assessment and control of elemental impurities. sigmaaldrich.comgmp-compliance.org |
Current Research Trends in Pharmaceutical Impurity Science
The field of pharmaceutical impurity analysis is constantly evolving, driven by the need for more sensitive, accurate, and efficient methods to ensure drug quality and safety. biomedres.us A significant trend is the increasing reliance on advanced analytical techniques for impurity profiling. biomedres.us
Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), remain the workhorses for separating and quantifying impurities. nih.govbiomedres.us Recent advancements include the use of Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations. akjournals.com Stability-indicating HPLC methods are crucial for identifying degradation products that may form during the shelf-life of a drug. rsc.orgresearchgate.net
Hyphenated techniques , which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), have become indispensable. nih.govbiomedres.us Techniques such as LC-MS, GC-MS, and LC-NMR are routinely used for the structural elucidation of unknown impurities. nih.gov
The development of robust analytical methods for the simultaneous determination of an active pharmaceutical ingredient (API) and its related impurities is a key area of research. akjournals.comakjournals.com For Ivabradine, several HPLC methods have been developed to separate and quantify its impurities, including diastereomeric N-oxides. rsc.orgresearchgate.net
Another important trend is the application of in silico toxicology predictions to assess the potential toxicity of impurities. nih.gov This computational approach can help to prioritize which impurities require more extensive toxicological evaluation. ijpsdronline.com
The table below highlights some of the key analytical techniques used in contemporary impurity analysis.
| Technique | Application in Impurity Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of known and unknown impurities. nih.govveeprho.com |
| Gas Chromatography (GC) | Analysis of volatile organic impurities and residual solvents. biomedres.usijpsjournal.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of isolated impurities. nih.govbiomedres.us |
Future Directions in Ivabradine Impurity Research
Future research concerning Ivabradine impurities, including impurity 1, will likely focus on several key areas. A primary objective will be the continued development and refinement of analytical methodologies to detect and characterize impurities at even lower levels. This includes the exploration of novel chromatographic stationary phases and more sensitive detector technologies.
A significant area of future investigation will be the comprehensive toxicological assessment of identified impurities. While current guidelines provide a framework for qualification, a deeper understanding of the specific biological effects of each impurity, even at trace levels, will be crucial for ensuring patient safety. This may involve the use of advanced in vitro and in vivo models.
Furthermore, research into the formation pathways of impurities during the synthesis and degradation of Ivabradine will remain a priority. A thorough understanding of these mechanisms can lead to the optimization of manufacturing processes to minimize the generation of impurities. This includes investigating the impact of process parameters, raw material quality, and storage conditions on the impurity profile of the final drug product.
The synthesis of authentic reference standards for all potential Ivabradine impurities is another critical future direction. synzeal.com These standards are essential for the accurate quantification of impurities and for conducting robust toxicological studies.
Finally, the application of Quality by Design (QbD) principles to the entire drug development and manufacturing process will be instrumental in proactively controlling impurities. By building quality into the product from the outset, the formation of impurities can be minimized, leading to a more consistent and safer final product.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying Ivabradine impurity 1 in pharmaceutical formulations?
- Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for separating and quantifying this compound. Key steps include column selection using Principal Component Analysis (PCA) to evaluate resolution under varying pH conditions (3.0–5.0) and mobile phase optimization via Box-Behnken Design (BBD) combined with Derringer’s desirability function. For example, columns like C18 and phenyl-hexyl are evaluated for resolving critical peak pairs (e.g., impurity III and V) . Validation parameters such as specificity, linearity, and precision must adhere to ICH guidelines .
Q. What synthetic pathways are used to generate this compound for reference standards?
- Methodological Answer: The dimer impurity (3,3'-propane-1,3-diylbis(7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-ketone)) is synthesized via nucleophilic substitution, sulfonic esterification, and condensation reactions. These steps mimic process-related impurities formed during the synthesis of Ivabradine hydrochloride intermediates. The final product is purified using recrystallization or preparative chromatography to achieve >98% purity for use in quality control .
Q. Which validation parameters are critical for analytical methods targeting this compound?
- Methodological Answer: Method validation must include specificity (to distinguish impurity 1 from structurally similar compounds), linearity (R² ≥ 0.998 over 50–150% of the target concentration), accuracy (recovery 98–102%), precision (RSD ≤ 2%), and robustness against variations in pH, temperature, and mobile phase composition. Intermediate precision studies should account for inter-day and inter-analyst variability .
Advanced Research Questions
Q. How can chemometric approaches optimize the separation of this compound from co-eluting impurities?
- Methodological Answer: Multivariate chemometric tools like PCA and BBD are critical for resolving co-eluting impurities. PCA identifies columns with optimal selectivity (e.g., phenyl-hexyl columns at pH 4.0), while BBD optimizes chromatographic variables (acetonitrile/methanol ratio, flow rate). For unresolved pairs (e.g., impurities V and VI), post-hoc adjustments using a one-factor-at-a-time (OFAT) approach refine mobile phase composition .
Q. What strategies resolve isomeric or tautomeric forms of this compound during analysis?
- Methodological Answer: Isomeric separation requires tailored mobile phase additives (e.g., 0.1% trifluoroacetic acid for keto-enol tautomers) and column chemistry (chiral columns for diastereomers). For example, impurity VII exists as keto (VII_1) and enol (VII_2) tautomers, which are resolved using a gradient elution profile with a pH 4.0 buffer and 35% acetonitrile .
Q. How should researchers address contradictions in impurity profile data across chromatographic conditions?
- Methodological Answer: Systematic comparison of resolution data under varying pH and column types (Table 1 in ) identifies critical peak pairs. Contradictions arise from pH-dependent elution order changes (e.g., impurity IX co-eluting with Ivabradine at pH 3.0 but resolved at pH 5.0). A robustness study within the experimental domain (e.g., ±0.2 pH units) validates method stability .
Q. What experimental designs are optimal for studying degradation pathways of this compound?
- Methodological Answer: Forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions (e.g., 0.1N HCl at 60°C for 24 hours) identify degradation products. Stability-indicating methods are developed using a Quality by Design (QbD) framework, with degradation kinetics modeled via Arrhenius plots. LC-MS/MS characterizes degradation products, ensuring method specificity .
Q. How can researchers ensure traceability of impurity 1 in regulatory submissions?
- Methodological Answer: Regulatory dossiers must include synthetic pathways, impurity fate studies, and method validation reports. For example, the European Pharmacopoeia requires demonstration of method sensitivity (LOD ≤ 0.05%) and accuracy in spiked placebo samples. Comparative impurity profiles from multiple batches justify specification limits (e.g., ≤0.15% for impurity 1) .
Data Contradiction Analysis
- Example: In RP-HPLC studies, impurity III co-elutes with V/VI at pH 3.0 but resolves at pH 5.0. This contradiction highlights pH-dependent selectivity shifts. Researchers must validate method robustness across the entire pH range (3.0–5.0) and document resolution thresholds (Rs ≥ 1.5) for regulatory acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
